

Rezuforimod: An In-Depth Technical Guide to its FPR2 Agonist Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezuforimod is an experimental small molecule drug identified as a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2).[1] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses. Its activation by a diverse range of ligands can lead to either pro- or anti-inflammatory cellular effects, making it an attractive therapeutic target for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the selectivity of **rezuforimod** for FPR2, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for assessing its activity.

Core Attributes of Rezuforimod

Rezuforimod is distinguished by its high potency as an agonist for FPR2. In vitro studies have demonstrated its ability to activate FPR2 at sub-nanomolar concentrations, leading to the inhibition of neutrophil adhesion and other anti-inflammatory effects.

Data Presentation: Quantitative Profile of Rezuforimod

While **rezuforimod** is characterized as a selective FPR2 agonist, specific quantitative data for its binding affinity (Ki) or functional activity (EC50) against FPR1 and FPR3 are not readily



available in the public domain. The table below summarizes the known activity of **rezuforimod** and provides a template for its complete selectivity profile.

Receptor	Parameter	Value (nM)
FPR2	EC50	0.88[1][2]
FPR1	EC50 / Ki	Data not available
FPR3	EC50 / Ki	Data not available

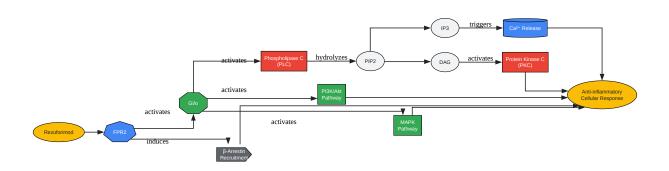
Mechanism of Action and Signaling Pathways

As a GPCR, FPR2 activation by **rezuforimod** initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.

FPR2 Signaling Cascade

The binding of **rezuforimod** to FPR2 primarily leads to the activation of the Gi subtype of G proteins. This initiates a signaling cascade that includes the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPR2 activation. Concurrently, signaling through this pathway can also involve the activation of Protein Kinase C (PKC), the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway. Another critical aspect of GPCR signaling is the recruitment of β -arrestin, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.





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Caption: FPR2 signaling pathway activated by **rezuforimod**.

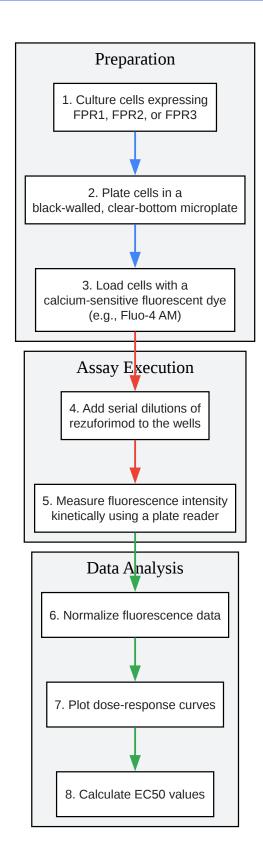
Experimental Protocols for Selectivity Profiling

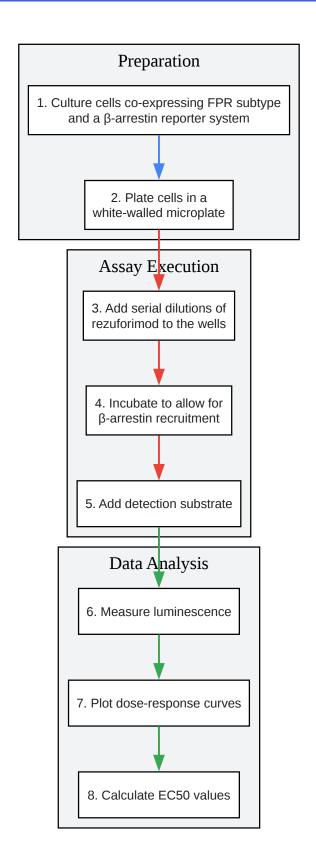
To determine the selectivity of a compound like **rezuforimod** for FPR2 over other FPR subtypes, a panel of in vitro functional assays is typically employed. These assays measure different aspects of receptor activation.

Calcium Mobilization Assay

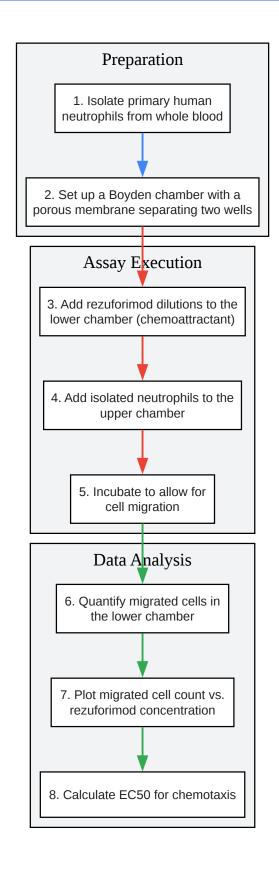
This assay is a primary method for quantifying the functional potency of agonists for GPCRs that signal through the Gq pathway, or for Gi-coupled receptors in cells co-expressing a promiscuous G protein like $G\alpha 16$.











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References

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- 2. Formyl peptide receptor (FPR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
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